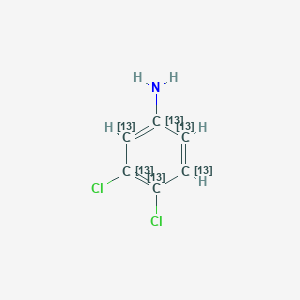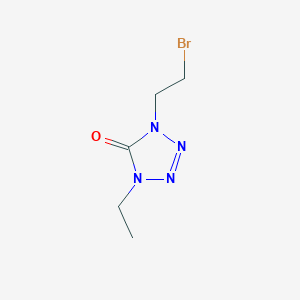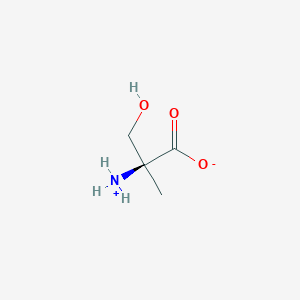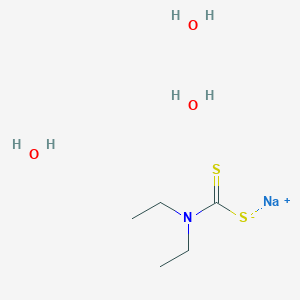
3,4-Dichloroaniline-13C6
Descripción general
Descripción
Synthesis Analysis The efficient synthesis of [13C6]-3,5-dichloroaniline was achieved through a three-step conversion from [13C6]-aniline or its hydrochloride salt. This compound is pivotal in drug metabolism and pharmacokinetics (DMPK) studies due to its role as an internal standard, showcasing its significance in pharmacological research and biological studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Molecular Structure Analysis The molecular and crystal structure of derivatives of chloroaniline, such as 3-chloroanilinium nitrate and 3-chloanilinium perchlorate, has been elucidated through single crystal X-ray diffraction. These compounds demonstrate the complex interplay between organic and inorganic components in hybrid materials, highlighting the versatility of chloroaniline derivatives in forming structurally diverse compounds (Bayar, Khedhiri, Jeanneau, Lefebvre, & Nasr, 2017).
Chemical Reactions and Properties The photoheterolysis of 4-chloroaniline in polar media results in the generation of the corresponding triplet phenyl cations. This highlights the reactivity of chloroaniline derivatives under specific conditions, contributing to our understanding of their chemical behavior and potential applications in synthesis (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Physical Properties Analysis Research on the interaction of 3-chloroaniline with O,O'-diphenylphosphorylisothiocyanate has led to the synthesis of new N-phosphorylated thioureas, shedding light on the physical properties of chloroaniline compounds through NMR spectroscopy and X-ray diffraction. This contributes significantly to the exploration of chloroaniline's physical characteristics and potential for creating novel compounds (Babashkina, Robeyns, Filinchuk, & Safin, 2016).
Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics Studies : [13C6]-3,5-dichloroaniline is efficiently synthesized for use as internal standards in these studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Cytogenetic Effects : It may induce aneuploidy in mammalian cells by interfering with the mitotic apparatus, as evidenced in human lymphocytes and V79 Chinese hamster cells (Bauchinger, Kulka, & Schmid, 1989).
Human Biomonitoring Studies : The detection limit of 3,4-Dichloroaniline in human urine is suitable for biomonitoring studies, with a detection limit of 0.03 microg/l (Wittke, Hajimiragha, Dunemann, & Begerow, 2001).
Environmental Toxicology : 3,4-Dichloroaniline is toxic to fathead minnows in both acute and early life-stage exposures, indicating potential environmental impact from agricultural herbicides and industrial effluents (Call et al., 1987).
Soil Organic Matter : Studies suggest that extensive accumulation in soil organic matter is unlikely due to fast turnover rates and low toxicity (Saxena & Bartha, 1983).
Bioremediation : Certain microorganisms, like Pseudomonas sp. strain YM-7, can degrade 3,4-Dichloroaniline, offering potential bioremediation applications (Kang & Kim, 2007).
Chemical Analysis : Methods have been developed for the rapid determination of 3,4-Dichloroaniline in various products, like antibacterial soaps, using techniques like cation-exchange chromatography with UV detection (Rasmussen, Omelczenko, Friedman, & McPherson, 1996).
Aquatic Toxicology : Exposure to 3,4-Dichloroaniline leads to oxidative stress and lipid peroxidation in the liver of crucian carp, affecting free radical generation and antioxidant depletion (Li et al., 2003).
Wastewater Treatment : A novel dielectric barrier discharge plasma reactor efficiently degrades aqueous 3,4-Dichloroaniline, indicating its use in treating contaminated water (Feng et al., 2015).
Agricultural Applications : High-performance liquid chromatography with amperometric detection is effective for determining trace amounts of 3,4-Dichloroaniline in potatoes, offering a method for pesticide residue analysis (Maruyama, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroaniline-13C6 | |
CAS RN |
89059-40-5 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)





![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)




![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)

